Product packaging for Scolopendrine(Cat. No.:)

Scolopendrine

Cat. No.: B1249490
M. Wt: 407.4 g/mol
InChI Key: GAQLINTXWPLDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scolopendrine is a small-molecule alkaloid identified in the centipede species Scolopendra subspinipes mutilans . It is part of a diverse array of bioactive compounds found in these organisms, which have been the subject of investigation in traditional medicine and modern pharmacological research . Its molecular formula is C18H17NO8S, with a molecular weight of 407.4 g/mol . While many alkaloids from this source have demonstrated significant biological activities in preclinical studies, research specifically on this compound has shown that it did not exhibit anticoagulant activity in assays measuring activated partial thromboplastin time (aPTT) and prothrombin time (PT), unlike other co-isolated compounds . This distinguishes its pharmacological profile from other centipede-derived alkaloids and peptides that show promise as candidates in antithrombotic, antimicrobial, and anticancer research . As a naturally occurring alkaloid, this compound provides a valuable reference standard for researchers conducting metabolomic studies, screening for bioactive natural products, and investigating the complex chemical ecology of centipedes. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO8S B1249490 Scolopendrine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO8S

Molecular Weight

407.4 g/mol

IUPAC Name

[7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-2-oxo-1H-quinolin-8-yl] hydrogen sulfate

InChI

InChI=1S/C18H17NO8S/c1-25-14-8-10(3-6-13(14)20)7-12-5-4-11-9-15(26-2)18(21)19-16(11)17(12)27-28(22,23)24/h3-6,8-9,20H,7H2,1-2H3,(H,19,21)(H,22,23,24)

InChI Key

GAQLINTXWPLDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C(C=C2)CC3=CC(=C(C=C3)O)OC)OS(=O)(=O)O)NC1=O

Synonyms

scolopendrine

Origin of Product

United States

Isolation and Source Elucidation of Scolopendrine

Methodologies for Extraction and Purification of Alkaloids from Scolopendra subspinipes mutilans

The isolation of Scolopendrine and other related alkaloids from the dried bodies of the centipede is a multi-step process that begins with crude extraction and is followed by meticulous purification. researchgate.netscispace.com

The initial step in isolating this compound involves the use of solvents to extract a broad range of chemical constituents from the centipede biomass. Research indicates that polar solvents are effective for this purpose.

Dried and powdered bodies of Scolopendra subspinipes are typically subjected to extraction with methanol (B129727) (MeOH). researchgate.netscispace.com In some protocols, an 80% aqueous methanol solution is utilized. researchgate.net Following the initial extraction, the resulting crude methanol extract is often suspended in water and partitioned with a series of organic solvents of varying polarity, such as n-hexane and chloroform (B151607) (CHCl₃), to separate compounds based on their solubility. researchgate.netscispace.com The chloroform-soluble fraction has been shown to be a rich source for the subsequent isolation of quinoline (B57606) alkaloids. researchgate.netscispace.com This liquid-liquid partitioning is a critical step for the preliminary separation and concentration of the target alkaloids before more refined purification techniques are applied.

Following solvent extraction and partitioning, chromatographic methods are indispensable for the purification of this compound from the complex mixture of compounds. Various chromatographic strategies have been employed to achieve the isolation of this and other compounds from the centipede.

Initial purification of the chloroform-soluble extract is often performed using silica (B1680970) gel column chromatography. researchgate.netscispace.com This technique separates compounds based on their polarity. Further purification steps may involve preparative high-performance liquid chromatography (prep-HPLC), which has been successfully used to isolate pure this compound. googleapis.com Other advanced chromatographic techniques cited in the broader context of isolating compounds from Scolopendra subspinipes mutilans include cation-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), particularly for purifying peptidic components. nih.gov Techniques such as thin-layer chromatography (TLC) are also used to monitor the separation process. nih.gov The final determination of the structure of the isolated this compound, 2-hydroxy-7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-8-quinolyl sulfate (B86663), was accomplished through high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Interactive Table 1: Chromatographic Techniques for Compound Isolation from Scolopendra subspinipes mutilans

Technique Stationary Phase/Column Mobile Phase/Eluent Target Compound(s) Reference(s)
Silica Gel Chromatography Silica gel (230–400 mesh) Not specified Quinoline alkaloids researchgate.net, scispace.com
Thin-Layer Chromatography Silica gel 60 F254 Not specified This compound nih.gov
Preparative HPLC (prep-HPLC) Not specified MeOH/H₂O (1:1) This compound googleapis.com
Cation-Exchange Chromatography Not specified Not specified Scolopendrin I (peptide) nih.gov
Reverse-Phase HPLC (RP-HPLC) Not specified Not specified Scolopendrin I (peptide) nih.gov

Solvent Extraction Techniques for this compound Isolation

Phylogenetic and Biogeographical Considerations of this compound-Producing Species

This compound is produced by species within the genus Scolopendra. nih.gov This is a species-rich genus of large centipedes belonging to the family Scolopendridae, which are predominantly found in tropical and warmer temperate regions across the globe. wikipedia.orgnih.gov

Molecular phylogenetic studies, utilizing mitochondrial DNA markers like 16S ribosomal DNA (16S rDNA) and cytochrome c oxidase subunit I (COI), alongside nuclear markers such as 28S ribosomal DNA (28S rDNA), have been crucial in clarifying the evolutionary relationships within the Scolopendridae family. nih.gov These analyses support the monophyly of the family, which is divided into two primary clades: the tribes Otostigmini and Scolopendrini–Asanadini. The genus Scolopendra is a member of the tribe Scolopendrini.

Biogeographical dating analyses suggest that the diversification of several Scolopendrid genera, including Scolopendra, may have occurred between 86 and 73 million years ago. This timeline points to a possible Gondwanan origin for these genera, with subsequent diversification taking place as the peninsular Indian plate drifted during the Late Cretaceous period. The wide distribution of the genus Scolopendra today spans mainland Southeast Asia, the Indian subcontinent, Australia, and the Americas. nih.govpublish.csiro.au The specific source of this compound, Scolopendra subspinipes, is itself a widely distributed species with several subspecies, indicating its successful adaptation to diverse environments. nih.govresearchgate.net

Interactive Table 2: Phylogenetic and Biogeographical Data for the Genus Scolopendra

Area of Study Key Findings Molecular Markers Used Reference(s)
Phylogenetics Family Scolopendridae is monophyletic, split into Otostigmini and Scolopendrini–Asanadini tribes. Genus Scolopendra is in Scolopendrini. 16S rDNA, COI, 28S rDNA
Biogeography Diversification of the Scolopendra genus estimated between 86 and 73 million years ago, suggesting a Gondwanan origin. Fossil Calibrations, Bayesian Divergence Date Estimates
Phylogenetics Phylogenetic trees constructed to delimit species within the Scolopendra genus in Southeast Asia. COI, 16S mitochondrial DNA, 28S nuclear ribosomal DNA nih.gov, nih.gov

Table of Mentioned Compounds

Compound Name Chemical Class
This compound Quinoline Alkaloid
3,8-dihydroxyquinoline Quinoline Alkaloid
2,8-dihydroxy-3,4-dimethoxyquinoline Quinoline Alkaloid
2,4-di-tert-butylphenol Phenol (B47542)
Scolopendrin I Peptide
Scolopentide Peptide
n-hexane Alkane (Solvent)
Chloroform (CHCl₃) Chlorinated Methane (Solvent)

Structural Characterization and Elucidation of Scolopendrine

Advanced Spectroscopic Techniques for Scolopendrine Structure Determination

The definitive structure of this compound was elucidated using a suite of advanced spectroscopic methods, primarily high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance. These techniques provided unambiguous evidence for its elemental composition, molecular weight, and the precise arrangement of its constituent atoms and functional groups. nih.govresearchgate.net

High-Resolution Electron-Spray Ionization Mass Spectrometry (HR-ESI-MS) was a critical first step in characterizing this compound. This technique provided a highly accurate mass measurement of the molecule, which allowed for the determination of its elemental composition. scispace.com The analysis yielded a pseudomolecular ion peak at a mass-to-charge ratio (m/z) of 406.0592 in the negative ion mode. researchgate.netscispace.com This experimental value was in excellent agreement with the calculated mass of 406.0596 for the molecular formula C₁₈H₁₆NO₈S, thus establishing the elemental makeup of the compound. researchgate.netscispace.com The presence of a sulfate (B86663) group was further supported by the mass spectrometry data. scispace.com

Table 1: HR-ESI-MS Data for this compound

Parameter Observed Value Calculated Value
Molecular Formula C₁₈H₁₆NO₈S -

| m/z [M-H]⁻ | 406.0592 | 406.0596 |

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was indispensable for assembling the final structure of this compound. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple-Bond Connectivity (HMBC) were employed to map the intricate connections within the molecule. scispace.com

Initial analysis of the ¹H and ¹³C NMR spectra revealed signals corresponding to two methoxyl groups, a benzylic methylene (B1212753) group, and six aromatic protons. scispace.com The HMBC spectrum was particularly informative. It showed a long-range correlation between the protons of one methoxyl group (δH 3.90) and the C-3 carbon (δC 149.4) of the quinoline (B57606) ring, and a similar correlation for the other methoxyl group (δH 3.79) to the C-3' carbon (δC 149.0) of the benzyl (B1604629) ring. scispace.com

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (in CD₃OD) for this compound

Atom ¹H Shift (δ ppm) ¹³C Shift (δ ppm) Key HMBC Correlations
CH₂ (Benzyl) 4.14 (s) 36.5 C-6, C-7, C-8, C-1', C-2', C-6'
3-OCH₃ 3.90 (s) 56.4 C-3
3'-OCH₃ 3.79 (s) 56.6 C-3'
C-7 - 137.0 -

| C-8 | - | 138.0 | - |

High-Resolution Electron-Spray Ionization Mass Spectrometry (HR-ESI-MS) Applications in this compound Analysis

Comparative Structural Analysis of this compound with Related Quinoline Alkaloids

This compound belongs to the broad class of quinoline alkaloids, which are found in various natural sources. However, its structure presents a significant departure from previously identified compounds in this family. researchgate.net Other quinoline alkaloids have been isolated from the same species, Scolopendra subspinipes mutilans, including jineol (B1672836) (3,8-dihydroxyquinoline), a sulfated derivative named jineol-8-sulfate, 3-methoxy-8-hydroxy-quinolin-2-one, and 3,4-dimethoxy-8-hydroxy-quinolin-2-one. nih.gov

These related alkaloids are characterized by relatively simple substitutions on the quinoline core, typically hydroxyl and methoxyl groups. nih.govresearchgate.netscispace.com In contrast, this compound possesses a more complex substitution pattern, featuring both a bulky 7-benzyl group and an 8-quinolyl sulfate moiety. mdma.ch Prior to the discovery of this compound, reported naturally occurring C-substituted quinoline alkaloids were generally limited to those with substitutions at the C-2 or C-3 positions. researchgate.netscispace.com The unique substitution at the C-7 position distinguishes this compound as a structurally novel member of this alkaloid class. researchgate.net

Uniqueness of the 7-Benzyl Moiety in the this compound Quinoline Ring System

The most striking and unique feature of the this compound structure is the presence of a benzyl group attached to the C-7 position of the quinoline ring. researchgate.netnih.govresearchgate.netresearchgate.netcapes.gov.br This specific structural element was unprecedented among the thousands of known naturally occurring alkaloids at the time of its discovery. researchgate.netscispace.commdma.ch

Research has confirmed that this compound represents the first example of a natural quinoline alkaloid bearing a C-7 substituted group. researchgate.netscispace.com This discovery challenged the existing understanding of biosynthetic pathways for quinoline alkaloids and highlighted a new structural possibility within this large family of natural products. The combination of the 7-benzyl substituent and the 8-quinolyl sulfate group marks this compound as a significant and unique chemical entity. mdma.ch

Table 3: Compound Names Mentioned

Compound Name
This compound
Jineol (3,8-dihydroxyquinoline)
Jineol-8-sulfate
3-methoxy-8-hydroxy-quinolin-2-one
3,4-dimethoxy-8-hydroxy-quinolin-2-one

Biosynthetic Pathways and Synthetic Approaches to Scolopendrine and Analogs

Proposed Biosynthetic Precursors and Enzymatic Transformations Leading to Scolopendrine

The precise biosynthetic pathway of this compound, a unique quinoline (B57606) alkaloid found in the centipede Scolopendra subspinipes mutilans, has not been fully elucidated. researchgate.net However, based on its distinct structure—2-hydroxy-7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-8-quinolyl sulfate (B86663)—and established principles of alkaloid biosynthesis, a plausible pathway can be proposed. researchgate.netresearchgate.net Quinoline alkaloids in plants and fungi are typically derived from the amino acid tryptophan, often via the intermediate anthranilic acid or its derivatives. researchgate.netacs.org

The biosynthesis of the core quinoline ring of this compound likely begins with a precursor derived from the tryptophan pathway, such as an anthranilate derivative. This precursor would undergo condensation with a short-chain acyl-CoA unit, such as malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS)-like enzyme, followed by cyclization to form the fundamental 4-hydroxy-2(1H)-quinolone scaffold. acs.org

The unique substituents of this compound necessitate several subsequent enzymatic modifications:

Benzylation: The most unusual feature of this compound is the C-7 benzyl (B1604629) group. mdma.chresearchgate.net This moiety is likely derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. An enzymatic reaction, possibly involving a prenyltransferase-like enzyme with an unusual substrate specificity, would catalyze the attachment of a vanillyl-type unit (4-hydroxy-3-methoxyphenyl) to the quinoline core.

Hydroxylation and Methoxylation: The quinoline ring features hydroxyl and methoxy (B1213986) groups. These are likely installed by cytochrome P450 monooxygenases and O-methyltransferases, respectively. These enzymes are common in secondary metabolite pathways and are responsible for tailoring the core scaffold.

Sulfation: The C-8 sulfate ester is another rare feature. mdma.ch This modification is catalyzed by a sulfotransferase enzyme, which would transfer a sulfonate group from a donor molecule like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C-8 hydroxyl group of the quinoline ring.

While enzymes like chalcone (B49325) synthase (CHS) and benzalacetone synthase (BAS) have been shown to produce quinolone scaffolds from non-physiological substrates, the specific enzymes involved in the biosynthesis within the centipede remain unknown. acs.orgnih.govmdpi.com

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis

Proposed TransformationEnzyme Class (Hypothetical)Precursor(s)Product Feature
Quinoline Core FormationPolyketide Synthase (PKS)-likeAnthranilate derivative, Malonyl-CoA2-hydroxy-quinolone scaffold
Benzyl Group AttachmentAromatic Prenyltransferase-likeQuinolone intermediate, Phenylpropanoid derivativeC-7 benzyl moiety
Hydroxylation/MethoxylationCytochrome P450s, O-MethyltransferasesBenzylated quinolone intermediateC-3 methoxy, C-8 hydroxyl groups
SulfationSulfotransferase (SULT)Hydroxylated intermediate, PAPSC-8 quinolyl sulfate ester

Chemo-Enzymatic Synthesis Strategies for this compound Derivatives

A direct chemo-enzymatic synthesis of this compound has not been reported in the scientific literature. However, the synthesis of quinoline and quinolone alkaloids using combined chemical and enzymatic methods is an active area of research, providing a roadmap for how this compound derivatives could potentially be created. cmu.edunih.gov These strategies leverage the high selectivity of enzymes for specific transformations that are often challenging to achieve with conventional chemistry. nih.govacs.org

Modern chemo-enzymatic approaches for quinoline synthesis often involve:

Enzymatic Core Formation: Type III polyketide synthases (PKSs) have been used to catalyze the condensation of N-methylanthraniloyl-CoA with malonyl-CoA to produce the 4-hydroxy-2(1H)-quinolone core, demonstrating the feasibility of enzymatically constructing the basic scaffold. acs.org

Enzymatic Aromatization: Oxidoreductases are employed for the synthesis of the fully aromatic quinoline ring. For instance, monoamine oxidase (MAO-N) biocatalysts have been used to oxidize 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. acs.org

Peroxidase-Catalyzed Annulation: Horseradish peroxidase (HRP), combined with a chemical oxidant, can catalyze the conversion of N-cyclopropyl-N-alkylanilines into 2-quinolone compounds through an annulation/aromatization reaction. acs.org

Oxygenase-Mediated Modification: Enzymes like the non-heme-iron oxygenase AsqJ are crucial in the biosynthesis of certain quinolone alkaloids. cmu.edu These enzymes can catalyze reactions like epoxidation on a molecule's side chain, which can then be chemically converted to various functional groups, demonstrating how an enzyme can create a key intermediate for subsequent chemical elaboration. cmu.edu

A hypothetical chemo-enzymatic route to a this compound analog could involve the chemical synthesis of a complex precursor, such as a 7-bromo-8-hydroxyquinoline derivative. This synthetic intermediate could then be subjected to enzymatic modification, for example, using a sulfotransferase to install the sulfate group or employing a laccase or peroxidase in the presence of a suitable phenol (B47542) for a cross-coupling reaction to attach a benzyl-like moiety.

Table 2: Examples of Enzymes in Chemo-Enzymatic Quinoline/Quinolone Synthesis

EnzymeEnzyme ClassTransformation TypeSubstrate ExampleProduct
Benzalacetone Synthase (BAS)Type III PKSCondensation/CyclizationN-methylanthraniloyl-CoA4-hydroxy-1-methyl-2(1H)-quinolone acs.org
Monoamine Oxidase (MAO-N)OxidoreductaseOxidative Aromatization1,2,3,4-TetrahydroquinolineQuinoline acs.org
Horseradish Peroxidase (HRP)PeroxidaseAnnulation/AromatizationN-cyclopropyl-N-alkylaniline2-Quinolone acs.org
AsqJOxygenaseEpoxidationQuinolone precursorEpoxidized quinolone alkaloid cmu.edu

Total Synthesis Approaches to this compound and its Structural Analogs

As of this writing, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The unique combination of a 7-benzyl group and an 8-quinolyl sulfate makes it a challenging synthetic target. mdma.ch The lack of a total synthesis means the proposed structure, though based on strong spectroscopic data, awaits ultimate confirmation through chemical synthesis. researchgate.net

The synthesis of this compound would require the development of strategies to address several key challenges:

Construction of the Quinoline Core: Numerous methods exist for quinoline synthesis (e.g., Skraup, Friedländer, Combes syntheses). For a highly substituted target like this compound, a convergent approach would likely be favored, possibly involving the coupling of a pre-functionalized aniline (B41778) derivative with a three-carbon synthon.

Regioselective Functionalization: The precise placement of the methoxy, hydroxyl, and benzyl groups on the quinoline ring is critical. This would likely involve a multi-step process using directing groups to control the regiochemistry of electrophilic aromatic substitution or using cross-coupling reactions on a halogenated quinoline intermediate.

Installation of the Benzyl Group: The C-C bond formation between the quinoline C-7 and the benzyl moiety is a significant hurdle. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a 7-haloquinoline and a suitable benzyl-organometallic reagent would be a logical approach.

Sulfation: The final introduction of the sulfate ester at C-8 would need to be performed late in the synthesis to avoid its interference with earlier steps. This could be achieved by treating the C-8 hydroxyl group with a sulfating agent like a sulfur trioxide-pyridine complex.

While this compound remains unsynthesized, the total syntheses of other complex quinoline alkaloids, such as the anticancer agent acronycine or the antimalarial febrifugine, have provided a wealth of strategies for assembling substituted quinoline and quinazolinone systems that could be adapted for an eventual synthesis of this compound and its analogs. mdma.ch

Structure-Activity Relationship Studies through Synthetic Modification of this compound

Currently, there are no published structure-activity relationship (SAR) studies based on the synthetic modification of this compound. Such studies are contingent upon having a viable total synthesis that allows for the systematic creation of structural analogs, which is not yet available.

Research has, however, been conducted on the biological activities of naturally isolated this compound. In a study investigating the antithrombotic and antiplatelet activities of compounds from Scolopendra subspinipes mutilans, this compound was found to be inactive, whereas other isolated compounds, including a new acylated polyamine and a different sulfated quinoline alkaloid, showed significant anticoagulant and antiplatelet effects. researchgate.net This finding highlights that specific structural features are essential for this particular activity.

Although direct SAR data for this compound is absent, studies on other quinoline alkaloids provide insight into the types of modifications that can influence biological activity. For example, in the development of antimalarial quinolines, modifications to the side chain at the C-4 position have been shown to be critical for efficacy and for reducing toxicity. For quinolone-based antibacterial agents (fluoroquinolones), the substituent at the N-1 position and the group at the C-7 position are key determinants of the spectrum of activity and potency. For other quinoline compounds that inhibit melanogenesis, the substitution pattern on the quinoline ring directly impacts their ability to alter the trafficking of key enzymes like tyrosinase. nih.gov

Future SAR studies on this compound, once synthetic access is achieved, would likely explore the importance of its key functional groups:

The Sulfate Group: Is the sulfate ester at C-8 essential for any activity, or does it primarily function to increase water solubility?

The Benzyl Moiety: How does altering the substitution pattern on the pendant phenyl ring (e.g., removing or shifting the hydroxyl and methoxy groups) affect activity?

The Quinoline Core: What is the effect of modifying the substituents at C-2 and C-3?

Table 3: Reported Biological Activity of Natural this compound

Assay TypeTarget/PathwayResultReference
Anticoagulation (in vitro)Activated partial thromboplastin (B12709170) time (aPTT), Prothrombin time (PT)No significant effect researchgate.net
Antiplatelet (in vitro)Platelet aggregationNo significant effect researchgate.net

Molecular and Cellular Mechanisms of Scolopendrine S Bioactivity

Investigation of Scolopendrine as an Antioxidant Agent

This compound's antioxidant properties are a key aspect of its bioactivity, primarily through its ability to inhibit the oxidation of low-density lipoprotein (LDL) and to scavenge free radicals.

Mechanisms of Low-Density Lipoprotein (LDL) Oxidation Inhibition by this compound

The oxidation of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. researchgate.net this compound has been shown to inhibit this process through various mechanisms. Research has demonstrated that certain quinoline (B57606) alkaloids, including a compound structurally related to this compound, can effectively prevent LDL oxidation induced by different agents. researchgate.netscispace.com

One of the primary ways this compound and similar compounds inhibit LDL oxidation is by acting as reducing agents that can interact with free radicals, thereby preventing the oxidative modification of LDL. scispace.com This protective effect helps to arrest the progression of atherosclerosis, as oxidized LDL is a key contributor to the formation of foam cells in blood vessel walls. scispace.commdpi.com The antioxidant activity of these compounds is often evaluated by measuring parameters such as the formation of conjugated dienes and thiobarbituric acid reactive substances (TBARS), both of which are markers of lipid peroxidation. researchgate.netscispace.com

Studies have shown that the antioxidant efficacy of quinoline alkaloids is influenced by their chemical structure, particularly the presence and position of hydroxyl groups. scispace.com For instance, a quinoline alkaloid with two hydroxyl groups demonstrated significant activity against LDL oxidation. scispace.com

Radical Scavenging Activity and Metal Chelating Properties of this compound

Beyond inhibiting LDL oxidation, this compound's antioxidant effects are also attributed to its ability to scavenge free radicals and chelate metal ions. Free radicals are highly reactive molecules that can cause cellular damage, and metal ions like copper (Cu²⁺) can catalyze oxidative reactions. google.comwisdomlib.org

The radical scavenging capacity of a compound is often assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, which measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical. academicjournals.org Research on related quinoline alkaloids has shown a correlation between their antioxidant activity against LDL oxidation and their DPPH radical scavenging ability. scispace.com

Table 1: Antioxidant Activity of Related Quinoline Alkaloids

Compound LDL Oxidation Inhibition (IC50, µM) DPPH Radical Scavenging (% remaining at 35 min) Metal Chelating Activity (Cu²⁺)
3,8-dihydroxyquinoline 2.6 (CuSO₄-mediated) researchgate.netscispace.com 36% scispace.com Yes scispace.com
2,4-di-tert-butyl-phenol 8.2 (CuSO₄-mediated) researchgate.netscispace.com 75% scispace.com No scispace.com
2,8-dihydroxy-3,4-dimethoxyquinoline 63.0 (CuSO₄-mediated) researchgate.netscispace.com 93% scispace.com No scispace.com
Probucol (Positive Control) 3.1 (CuSO₄-mediated) scispace.com Not Reported Not Reported

This table presents data on quinoline alkaloids structurally related to this compound, illustrating the structure-activity relationship for antioxidant properties.

This compound as an N-Formyl Peptide Receptor 2 (FPR2) Agonist

This compound also functions as an agonist for the N-formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in a variety of cellular responses, including inflammation and immune modulation. scispace.comwikipedia.org

Modulation of Dendritic Cell Maturation by this compound

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. mdpi.compreprints.org The maturation state of DCs is a critical determinant of their function. frontiersin.org this compound, by acting on FPR2, can modulate the maturation of dendritic cells. scispace.com This modulation can suppress DC maturation, which in turn can influence the subsequent T-cell response. scispace.com

Inhibition of Th17 Cell Responses Mediated by this compound

Th17 cells are a subset of T helper cells that are involved in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune and inflammatory diseases. wikipedia.orgplos.orgbiorxiv.org The differentiation and function of Th17 cells are influenced by signals from dendritic cells. atlasgeneticsoncology.org By modulating DC maturation, this compound can indirectly inhibit Th17 cell responses. scispace.com This inhibitory effect on Th17 cells highlights the potential of this compound in regulating inflammatory conditions driven by these cells. scispace.com

Signaling Pathways Involved in this compound-Mediated FPR2 Activation

Activation of FPR2 by its agonists, including this compound, triggers a cascade of intracellular signaling events. nih.govmdpi.com FPR2 is a versatile receptor that can couple to different G-proteins, leading to the activation of various downstream pathways. nih.gov These pathways include the activation of phospholipase C (PLC), protein kinase C (PKC), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2. nih.govbiorxiv.org

The specific signaling cascade initiated by an FPR2 agonist can be ligand-dependent, resulting in distinct cellular outcomes. nih.gov For instance, some FPR2 agonists have been shown to activate the ERK1/2 pathway independently of PI3K signaling. biorxiv.org These signaling pathways ultimately regulate cellular functions such as chemotaxis, cytokine production, and cell differentiation. nih.govgu.se The activation of these pathways by this compound through FPR2 is central to its immunomodulatory effects.

Preclinical Assessment of this compound's Pharmacological Potential (In vitro/In vivo mechanistic studies)

Preclinical research dedicated specifically to elucidating the pharmacological potential of this compound is nascent, with limited direct studies available. However, existing research provides initial insights into its bioactivity, primarily through exclusion studies and theoretical propositions based on its chemical class and biological source.

An in vitro study investigating the antithrombotic and antiplatelet activities of various small-molecule alkaloids isolated from the centipede Scolopendra subspinipes mutilans explicitly evaluated this compound. nih.govresearchgate.net The research utilized standard coagulation assays, including the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), to screen for anticoagulant effects. The results indicated that, unlike some other new alkaloids identified from the same source, this compound did not alter the in vitro coagulation time. nih.govresearchgate.net This finding suggests that this compound's pharmacological profile does not include direct interference with these specific pathways of the blood coagulation cascade.

While direct in vitro evidence is sparse, a potential in vivo mechanism has been proposed in the context of autoimmune and inflammatory disorders. scispace.com It has been suggested that this compound could function as an agonist for the N-formyl peptide receptor 2 (FPR2). scispace.com FPR2 is a G-protein coupled receptor expressed on various immune cells that plays a complex, often pro-resolving, role in inflammation. mdpi.comwikipedia.org The hypothesis posits that as an FPR2 agonist, this compound could potentially suppress the maturation of dendritic cells and inhibit Th17 responses, which are critical drivers in the pathogenesis of autoimmune conditions such as rheumatoid arthritis. scispace.com This proposition is supported by findings that other compounds from Scolopendra subspinipes mutilans, such as the peptide scolopendrasin IX, also mediate therapeutic effects in arthritis models through the FPR2 receptor. researchgate.net

The table below summarizes the available preclinical data and propositions for this compound.

Interactive Table: Preclinical Mechanistic Assessment of this compound

Assay/Model Type Study Focus Key Finding/Proposition Compound(s) Tested Reference
In vitroAnticoagulant ActivityDid not alter activated partial thromboplastin time (aPTT) or prothrombin time (PT).This compound, Jineol (B1672836), others nih.gov, researchgate.net
In vivo (Proposed)Autoimmune Inflammation (Rheumatoid Arthritis Model)Proposed to act as an N-formyl peptide receptor 2 (FPR2) agonist, potentially suppressing dendritic cell maturation and Th17 responses.This compound scispace.com

Comparative Analysis of Scolopendrine Within Centipede Venom Metabolomics and Alkaloid Research

Profiling of Alkaloid Composition in Scolopendra Venom and Whole-Body Extracts

Centipede bodies and venom are a source of various alkaloids, many of which possess a quinoline (B57606) or isoquinoline (B145761) structure. mdpi.comgsconlinepress.com The first quinoline alkaloid isolated from Scolopendra subspinipes was jineol (B1672836). brown.edu More recently, a novel quinoline alkaloid named scolopendrine was identified in Scolopendra subspinipes mutilans. researchgate.netmdpi.com Unlike previously reported quinoline alkaloids, this compound is distinguished by a 7-benzyl group and an 8-sulfate group, making its structure unique. researchgate.netacs.org

Table 1: Selected Alkaloids from Scolopendra Species This table is interactive. Click on the headers to sort.

Compound Name Chemical Class Source Organism Notable Structural Features Reference(s)
This compound Quinoline Alkaloid Scolopendra subspinipes mutilans Unique 7-benzyl moiety and 8-sulfate group researchgate.net, mdpi.com
Jineol Quinoline Alkaloid Scolopendra subspinipes 3,8-dihydroxyquinoline brown.edu
Scolopenoline A Quinoline Alkaloid Scolopendra subspinipes mutilans Guanidyl-containing C₁₄ quinoline with a 6/6/5 ring backbone gsconlinepress.com
Scolopenoline B Quinoline Alkaloid Scolopendra subspinipes mutilans Sulfonyl-containing heterodimer of quinoline and tyramine gsconlinepress.com
Scolopenoline G Quinoline Alkaloid Scolopendra subspinipes mutilans Rare C₁₂ quinoline skeleton with a 6/6/5 ring system gsconlinepress.com

Distinction of this compound from Peptidic and Enzymatic Components of Centipede Venom

Centipede venom is a complex mixture primarily composed of proteins and peptides, which are the main agents responsible for the rapid paralysis of prey. researchgate.netarchive.org this compound, as a small-molecule alkaloid, is fundamentally different from these high-molecular-weight components in structure, biosynthesis, and likely function. herbs2000.com

The neurotoxicity of centipede venom is largely attributed to a diverse array of peptide toxins, often referred to as scoloptoxins (SLPTX), which are potent modulators of ion channels. nih.govresearchgate.net These peptides are gene-encoded polypeptides, typically stabilized by multiple disulfide bonds, which gives them high stability. nih.gov

A prominent example is SsmTX-I , a 36-amino-acid peptide from S. subspinipes mutilans that specifically blocks the Kv2.1 potassium channel, acting as a channel blocker rather than a gating modifier. mdpi.commit.edu Other peptide families, such as the scolopendrasins , have also been identified and are known to modulate various voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels. mdpi.comnih.gov These peptides are the primary weapons for subduing prey and are characterized by their proteinaceous nature and specific, high-affinity interactions with their target ion channels. archive.orgnih.gov

In stark contrast, this compound is a heterocyclic organic compound with a molecular weight of 407.4 g/mol . nih.gov Its biosynthesis follows pathways for secondary metabolites, not ribosomal protein synthesis. This fundamental chemical and structural distinction is critical for understanding its different role within the venom.

Table 2: this compound vs. Peptidic Toxins This table is interactive. Click on the headers to sort.

Feature This compound Ion Channel Modulating Peptides (e.g., SsmTX-I, Scolopendrasins)
Chemical Nature Small-molecule quinoline alkaloid Polypeptide (protein)
Origin Secondary metabolic pathways Gene-encoded, ribosomal synthesis
Molecular Weight ~407 Da 4,000 - 10,000+ Da
Primary Function Not fully elucidated; likely defensive Neurotoxic; modulation of ion channels for prey capture
Example This compound SsmTX-I, μ-SLPTX-Ssm6a, Scolopendrasin VII

Besides peptides, centipede venom contains a variety of enzymes that facilitate the toxic effects. byui.edu These are large protein molecules that play roles in spreading venom through tissues, digesting tissues, and potentially activating other toxins. researchgate.netnih.gov

Phospholipase A2 (PLA2): Found in scolopendrid venoms, these enzymes hydrolyze phospholipids (B1166683) in cell membranes, contributing to tissue damage and potentially hemolysis. researchgate.netuq.edu.au PLA2 activity has been confirmed in the venoms of several Scolopendra species. researchgate.net

Metalloproteases: These are dominant proteases in centipede venoms. researchgate.net They are thought to act as "spreading factors" by degrading the extracellular matrix, allowing other toxins to reach their targets more effectively. nih.govuq.edu.au

Serine Proteases: While less abundant than metalloproteases, serine proteases are also present and may be involved in the post-translational processing and activation of other peptide toxins within the venom. researchgate.netresearchgate.net

Like peptidic toxins, these enzymes are proteins and are fundamentally different from the alkaloid this compound. Their function is primarily catalytic and synergistic with the neurotoxins, whereas alkaloids typically act as direct toxins or deterrents themselves. mdpi.com

Table 3: this compound vs. Enzymatic Toxins This table is interactive. Click on the headers to sort.

Feature This compound Enzymatic Toxins (e.g., PLA2, Metalloproteases)
Chemical Nature Small-molecule quinoline alkaloid High-molecular-weight protein
Primary Function Not fully elucidated; likely defensive/toxic Catalytic (e.g., tissue degradation, toxin activation)
Mode of Action Direct interaction with molecular targets Enzymatic catalysis
Examples This compound Phospholipase A2, Astacin-like metalloproteases, Scolonase

Differentiation from Ion Channel Modulating Peptides (e.g., SsmTX-I, Scolopendrasins)

Synergistic or Antagonistic Interactions of this compound with Other Centipede Venom Components

However, there is currently no published research specifically investigating the synergistic or antagonistic interactions between this compound and the peptidic or enzymatic components of centipede venom. The functional role of most centipede alkaloids remains largely unexplored, and it is unknown if this compound enhances the activity of peptide toxins, acts independently, or targets different physiological systems altogether. This represents a significant gap in the understanding of centipede venom pharmacology.

Evolutionary and Ecological Significance of this compound in Centipede Chemical Defense and Predation

Centipedes are formidable predators, and their venom is a key evolutionary innovation for both subduing prey and defending against their own predators. pageplace.de While the fast-acting neurotoxic peptides are clearly adapted for predation, the ecological role of alkaloids like this compound is likely more aligned with chemical defense. mdpi.compageplace.de

In many arthropods, particularly in the closely related millipedes, alkaloids are a primary component of defensive secretions used to repel predators such as ants and birds. researchgate.netpageplace.de These defensive compounds are often stored in glands and released upon disturbance, acting as irritants or toxins that make the arthropod unpalatable. researchgate.net The bitter taste and general toxicity associated with alkaloids in nature support a defensive function. gsconlinepress.comherbs2000.com

Given this context, this compound and other related alkaloids in Scolopendra likely serve a similar defensive purpose. The centipede's venom system is known to be complex, with some species capable of modulating their venom cocktail for different ecological contexts, such as predation versus defense. It is plausible that alkaloids like this compound are a crucial part of the defensive venom mixture. Their presence could deter a predator after an initial bite, preventing the centipede from being consumed even if captured. This chemical defense would complement the centipede's aggressive behavior and the painful sting delivered by its forcipules. pageplace.de

The evolution of a dual-purpose venom, containing fast-acting peptides for predation and persistent, toxic alkaloids for defense, would provide a significant survival advantage, allowing centipedes to effectively navigate their roles as both predator and potential prey. wikipedia.org However, direct experimental evidence for the specific defensive role of this compound is still needed to confirm this hypothesis.

Future Directions and Research Opportunities in Scolopendrine Studies

Advanced Methodologies for Comprehensive Scolopendrine Metabolomics

Metabolomics, the large-scale study of small molecules, offers a powerful lens through which to understand the chemical complexity of natural sources like centipede venom and extracts. mdpi.comuniversiteitleiden.nl Future research on this compound will greatly benefit from the application of advanced, high-throughput metabolomics workflows. mdpi.com These approaches are essential to move beyond the study of a single compound and to profile the entire suite of related alkaloids and other metabolites present in the centipede.

State-of-the-art analytical platforms, particularly high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS), are central to this endeavor. mdpi.comnih.gov These technologies provide extreme sensitivity and the ability to analyze complex mixtures, which is crucial for identifying and quantifying this compound and its potential biosynthetic precursors and degradation products within the crude extract. mdpi.com Untargeted metabolomics, for instance, can generate a comprehensive snapshot of all low-molecular-weight compounds, highlighting metabolic pathways and identifying novel, structurally related quinoline (B57606) alkaloids that may have been previously overlooked. rsc.org

Furthermore, the integration of Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics can provide complementary structural information, aiding in the unambiguous identification of isomers and novel chemical entities. mdpi.comnih.gov The creation of detailed molecular networks, a computational approach that groups structurally similar compounds based on their MS/MS fragmentation patterns, can help to rapidly dereplicate known compounds and visualize the chemical diversity of this compound-related molecules. universiteitleiden.nl This systematic profiling is the first step toward understanding the complete metabolic landscape in which this compound exists.

Analytical TechnologyApplication in this compound MetabolomicsPotential Outcome
LC-HR-MS/MS Untargeted and targeted profiling of Scolopendra extracts.Identification of novel this compound analogs, biosynthetic precursors, and metabolites.
NMR Spectroscopy Structural elucidation of isolated compounds and analysis of complex mixtures.Unambiguous structure confirmation and identification of isomers.
Molecular Networking Computational analysis of MS/MS data to map chemical diversity.Rapid dereplication of known compounds and visualization of the this compound chemical family.
Ion Mobility Spectrometry-MS Separation of isomers and conformers.Enhanced resolution and more confident annotation of related alkaloids.

Exploration of Novel Biological Targets for this compound and its Analogs

A critical frontier in this compound research is the identification and validation of its molecular targets to understand its mechanism of action. Preliminary research has suggested a fascinating possibility: this compound may act as an agonist for the N-formyl peptide receptor 2 (FPR2). mdpi.comresearchgate.net FPR2 is a G protein-coupled receptor that plays a crucial role in regulating inflammatory responses. nih.govnih.gov Its activation can either promote or resolve inflammation depending on the specific ligand, making it a highly significant target for therapeutic development, particularly for autoimmune disorders like rheumatoid arthritis. mdpi.comresearchgate.netnih.gov Future studies should focus on rigorously validating this interaction through binding assays, functional cell-based assays measuring downstream signaling pathways, and evaluating its effects in models of inflammation.

Beyond FPR2, the unique chemical structure of this compound warrants a broad search for other potential biological targets. While many peptide toxins from Scolopendra venom are known to modulate ion channels, the targets of its alkaloid components are less understood. oup.com High-throughput screening campaigns against diverse panels of receptors, enzymes, and other proteins could uncover unexpected activities. nih.gov Techniques such as affinity chromatography-mass spectrometry, where a this compound-baited matrix is used to "pull down" interacting proteins from cell lysates, could provide an unbiased approach to target discovery.

The exploration should also extend to this compound analogs. By synthesizing a library of related compounds, researchers can probe how small structural changes affect target affinity and selectivity, providing insights into the pharmacophore—the essential features of the molecule required for bioactivity.

Rational Design of this compound-Inspired Compounds with Enhanced Bioactivity

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs. nih.goveurekaselect.com this compound, with its unique 7-benzyl-8-sulfate substitution on a quinoline core, represents a novel variation on this theme and is an excellent starting point for a rational drug design campaign. mdpi.com The goal of such a campaign would be to create synthetic analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.govnih.govresearchgate.net These studies involve the systematic modification of the this compound molecule and assessment of how these changes impact biological activity. Key areas for modification include:

The Quinoline Core: Altering substituents at other positions to enhance target binding or improve properties like solubility.

The Benzyl (B1604629) Moiety: Modifying the substitution pattern on the benzyl ring to explore interactions with the target's binding pocket.

The Sulfate (B86663) Group: Investigating the role of the sulfate group in activity and bioavailability, and potentially replacing it with other functional groups like carboxylates or sulfonamides to modulate its properties. mdpi.com

Computational molecular modeling and docking simulations can guide this process by predicting how different analogs will bind to a known or hypothesized target, such as FPR2. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. By combining synthesis, biological testing, and computational analysis in an iterative cycle, researchers can systematically optimize the this compound scaffold to develop lead compounds for specific therapeutic indications. dntb.gov.ua

Integration of Omics Technologies (Transcriptomics, Proteomics) in this compound Research

To fully understand the biological context of this compound, it is essential to integrate metabolomics data with other "omics" technologies, particularly proteomics and transcriptomics. This multi-omics approach, often termed "venomics" in the context of venom studies, provides a holistic view from the genes to the final small molecule products. researchgate.netcreative-proteomics.comcreative-proteomics.comresearchgate.netcnpem.br

Transcriptomic analysis of the centipede's venom glands can identify the genes encoding the enzymes responsible for biosynthesizing this compound and other secondary metabolites. nsf.govnih.govacs.org By analyzing gene expression under different conditions, researchers may be able to elucidate the biosynthetic pathway and understand how its production is regulated. This knowledge is not only of fundamental scientific interest but could also enable the heterologous expression of the pathway in microorganisms for sustainable production of this compound.

Proteomics, the study of proteins, complements this by identifying the enzymes present in the venom or whole-body extracts. nsf.govacs.orguio.no This can confirm that the enzymes predicted by the transcriptome are indeed expressed. An integrated transcriptomic and proteomic analysis of Scolopendra venom has already revealed a complex cocktail of proteins and peptides, including neurotoxins, allergens, and various enzymes. nsf.govacs.org Placing this compound within this complex mixture is key to understanding its natural role, whether as a defensive compound, a component of predation, or an internal signaling molecule.

Omics TechnologyResearch Question for this compoundPotential Insights
Transcriptomics What genes are involved in this compound biosynthesis?Identification of the complete biosynthetic pathway; enables biotechnological production.
Proteomics What enzymes and other proteins are co-located with this compound?Confirmation of biosynthetic enzymes; understanding of its biological context within the venom/extract.
Integrative Omics How does the genetic blueprint of the centipede relate to its chemical arsenal (B13267)?A holistic view of the venom system, linking genes to proteins to small molecules and their functions. researchgate.net

Application of Computational Chemistry and Machine Learning in this compound Structure-Function Prediction

Computational chemistry and artificial intelligence (AI), particularly machine learning (ML), are transforming natural product research and offer powerful predictive tools for studying this compound. jst.go.jpacs.orgnih.govdypvp.edu.in These methods can accelerate the discovery process by predicting the biological activities of this compound and its virtual analogs before they are even synthesized or tested in the lab.

Machine learning models can be trained on large datasets of compounds with known activities to predict the properties of new molecules. mdpi.comnih.gov For this compound, a model could be built using its structural features to predict its likelihood of hitting various biological targets or exhibiting specific activities like anti-inflammatory or cytotoxic effects. acs.orgfrontiersin.org For example, by comparing the chemical fingerprints of this compound to databases of known drugs and their targets, ML algorithms can generate hypotheses about its mechanism of action. nih.gov

Computational chemistry provides tools for more detailed, physics-based analysis:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound within the active site of a target protein, such as FPR2. This can help rationalize its activity and guide the design of more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-target complex over time, providing deeper insights into the stability of the interaction and the conformational changes that occur upon binding.

By combining large-scale data analysis through machine learning with detailed physical modeling, researchers can build robust predictive models for this compound's structure-function relationship. This computational approach will be invaluable for navigating the vast chemical space of potential this compound-inspired compounds and efficiently identifying candidates with enhanced therapeutic potential. nih.gov

Q & A

Q. What are the optimal methods for isolating and characterizing Scolopendrine from biological sources?

To isolate this compound, researchers should:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction, followed by fractionation via column chromatography (silica gel or Sephadex) to separate compounds .
  • Characterization : Employ spectroscopic techniques (NMR, HPLC-MS) to confirm molecular structure and purity. For novel compounds, provide full spectral data and compare with existing databases to rule out misidentification .
  • Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. How can preliminary bioactivity assays for this compound be standardized across laboratories?

  • Assay Design : Use cell lines (e.g., HEK293 for cytotoxicity) with consistent passage numbers and culture conditions. Include positive/negative controls (e.g., known inhibitors) to validate results .
  • Dose-Response Curves : Test at least five concentrations in triplicate to establish EC₅₀/IC₅₀ values. Normalize data against solvent-only controls to account for background noise .
  • Data Reporting : Follow MIAME (Minimum Information About a Microarray Experiment) guidelines for transparency .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data related to this compound’s mechanism of action?

  • Meta-Analysis : Aggregate data from independent studies and apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Use funnel plots to assess publication bias .
  • Experimental Replication : Repeat assays under identical conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in receptor-binding affinity may arise from differences in buffer composition .
  • Cross-Validation : Combine in vitro (e.g., SPR for binding kinetics) and in silico (molecular docking) approaches to confirm target specificity .

Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?

  • Animal Models : Standardize strains (e.g., C57BL/6 mice) and housing conditions (diet, light cycles). Use littermates as controls to reduce genetic variability .
  • Dosing Regimens : Administer this compound via controlled routes (e.g., intravenous vs. oral) with pharmacokinetic profiling to track bioavailability .
  • Endpoint Analysis : Include histopathology and serum biomarkers (ALT, creatinine) to differentiate compound-specific toxicity from systemic stress .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes post-treatment .
  • Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate transcriptomic and proteomic datasets, prioritizing high-confidence targets .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report R² values and 95% confidence intervals .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to disentangle correlated variables (e.g., cytotoxicity and oxidative stress) .

Q. How should researchers validate this compound’s structural analogs for structure-activity relationship (SAR) studies?

  • Synthetic Routes : Compare yields and purity of analogs synthesized via divergent pathways (e.g., Suzuki coupling vs. reductive amination) .
  • Functional Assays : Test analogs in parallel with the parent compound using standardized assays (e.g., enzyme inhibition kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.